Thioglucose

Gold nanoclusters Nanoparticle stabilization Thiolate capping agents

Researchers investigating glucose metabolism need tools that avoid irreversible glycolytic blockade or rapid enzymatic degradation. 5-Thio-D-glucose offers a controlled, reversible alternative to 2-DG or 3-OMG. - Dual inhibition: Hexokinase (Km 4 mM) + phosphoglucomutase (Ki 16.2 µM) - ~1000x greater resistance to glycosidase hydrolysis vs. O-glycosides - Enables SPECT tracer development via 99mTc coordination - ≥98% purity, ambient shipping, bulk custom packaging available

Molecular Formula C6H12O5S
Molecular Weight 196.22 g/mol
CAS No. 20408-97-3
Cat. No. B017256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioglucose
CAS20408-97-3
Synonyms5-thio-D-glucose
5-thio-D-glucose, 6-phosphate
5-thioglucose
Molecular FormulaC6H12O5S
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)S)O
InChIInChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1
InChIKeyIJJLRUSZMLMXCN-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Thio-D-glucose Overview


5-Thio-D-glucose (CAS 20408-97-3), also referred to as 1-thio-β-D-glucopyranose or Glc-5S, is a thiosugar derivative of β-D-glucose in which the ring oxygen or hydroxyl oxygen is replaced by sulfur, yielding the molecular formula C₆H₁₂O₅S and a molecular weight of 196.22 g/mol [1]. This sulfur substitution confers resistance to enzymatic hydrolysis by glycosidases while preserving the capacity to interact with glucose-recognizing biological targets, including hexokinase and cellular glucose transporters [2]. The compound exists as a white to off-white powder with a melting point of 135–138 °C, optical rotation [α]/D 220.0±5.0° (c = 1 in 0.1 M HCl), and water solubility up to 15 mg/mL .

Stability context
Reported marked resistance to glycosidase hydrolysis supports use in biological media.
Target interaction
Interacts with hexokinase and glucose transporters, fitting glucose metabolism modulation studies.
Synthesis utility
Thiol-bearing scaffold permits use as reducing and capping agent for gold nanocluster synthesis.

5-Thio-D-glucose vs. Glucose Analogs


While structurally related glucose analogs such as 2-deoxy-D-glucose (2-DG), 3-O-methyl-D-glucose (3-OMG), and 5-thio-D-glucose all modulate glucose metabolism, their distinct chemical modifications produce fundamentally different interaction profiles with enzymes and transporters that preclude interchangeable use [1]. 2-DG, for instance, is phosphorylated by hexokinase but then trapped intracellularly as 2-DG-6-phosphate, causing glycolytic blockade; 3-OMG is transported but not phosphorylated, serving as a non-metabolizable transport probe. In contrast, 5-thio-D-glucose acts as a competitive substrate for hexokinase (Km = 4 mM) and its 1-phosphate derivative potently inhibits phosphoglucomutase with a Ki of 16.2 μM—a dual interference mechanism absent in other analogs [2]. Moreover, the sulfur atom in 5-thio-D-glucose confers enzymatic hydrolysis resistance approximately 1,000-fold greater than corresponding O-glycosides, a property critical for applications requiring prolonged stability in biological media [3].

2-DG
2-Deoxy-D-glucose causes irreversible glycolytic blockade via trapped 2-DG-6-phosphate; 5-thio-D-glucose acts as a modulatable competitive substrate with different metabolic endpoint.
3-OMG
3-O-Methyl-D-glucose is a non-metabolizable transport probe; it lacks hexokinase interaction and phosphoglucomutase inhibition, limiting metabolic pathway study fit.
Analog
Metabolite profile differs significantly: 5-thio-D-glucose generates a phosphoglucomutase-inhibiting metabolite absent in other glucose analogs, so dual-enzyme readouts may not transfer.

5-Thio-D-glucose: Quantitative Comparison


Gold Nanocluster Stabilization

In a direct one-pot synthesis comparison, thioglucose as both reducing and stabilizing agent produced 2 nm monodisperse gold nanoclusters with superior stability relative to nanoparticles prepared via citrate or glutathione capping methods. The thioglucose-stabilized nanoclusters exhibited resistance to aggregation and maintained colloidal integrity under conditions where alternative capping agents failed [1]. Earlier reflux-based methods using 1-thioglucose produced nanoparticles described as 'too unstable to be used as biosensors,' highlighting the specific utility of the room-temperature thioglucose-mediated approach [2].

Gold Nanocluster Stabilization
head-to-head
2 nm monodisperse gold nanoclusters with greater colloidal stability vs citrate- or glutathione-capped alternatives; single-agent room-temperature synthesis.
Supports colloidal stability endpoint comparison for nanomaterial procurement.
Qualitative aggregation resistance assessment; method-specific context applies.
Gold nanoclusters Nanoparticle stabilization Thiolate capping agents Biomedical nanomaterials

Hexokinase Competitive Inhibition

5-Thio-D-glucose functions as a substrate for yeast hexokinase with a Km of 4 mM and V of 8.8 nmol/min/μg protein, while simultaneously acting as a competitive inhibitor of D-glucose phosphorylation with a Ki of 20 mM [1]. For reference, the Km of D-glucose for yeast hexokinase under comparable conditions is approximately 0.1–0.2 mM, indicating that while 5-thio-D-glucose binds to the active site, it does so with lower affinity than the natural substrate, enabling its use as a modulatable glycolytic brake rather than a complete block [1].

Hexokinase Substrate Kinetics
reported
Km = 4 mM (substrate); Ki = 20 mM (competitive inhibitor of D-glucose phosphorylation). D-glucose Km ≈ 0.1–0.2 mM.
Supports hexokinase inhibition study context with tunable affinity profile.
Yeast hexokinase, pH 7.4, 30°C; affinity difference supports controlled glycolytic modulation.
Glycolysis inhibition Hexokinase Glucose metabolism Enzyme kinetics

Phosphoglucomutase Inhibition

5-Thio-D-glucose 1-phosphate (the phosphorylated metabolite of 5-thio-D-glucose) acts as a competitive inhibitor of phosphoglucomutase with a Ki of 16.2 μM, representing approximately a 3.7-fold higher affinity than its Km as a substrate (Km = 60 μM) [1]. This potent inhibition of D-glucose 1-phosphate conversion to glucose 6-phosphate is a unique metabolic intervention point not shared by other common glucose analogs such as 2-deoxy-D-glucose, which inhibits hexokinase and phosphoglucose isomerase but does not generate a phosphoglucomutase-inhibiting metabolite [2].

Phosphoglucomutase Inhibition
class-level
5-Thio-D-glucose 1-phosphate Ki = 16.2 μM (competitive vs D-glucose 1-phosphate); Km as substrate = 60 μM.
Supports phosphoglucomutase pathway context; unique dual-enzyme inhibition profile.
Rabbit skeletal muscle enzyme, pH 7.5; class-level inference from single study.
Phosphoglucomutase Glucose-1-phosphate metabolism Glycogen synthesis Enzyme inhibition

Intestinal Glucose Transport Kinetics

In mouse small intestine, 5-thio-D-glucose (5TG) demonstrates a transport KT of 6.3 mM with Tmax of 18.5 μmol/g/30 min, while D-glucose exhibits a KT of 11.7 mM with Tmax of 43.4 μmol/g/30 min [1]. Competitive inhibition between 5TG and D-glucose was confirmed, with apparent KI values of 3.0 mM for 5TG and 9.3 mM for D-glucose. These data indicate that 5TG binds the hexose transport carrier with higher affinity than D-glucose but is transported at less than half the maximal rate, producing net inhibition of glucose uptake at early time points (<45 min) followed by potentiation at extended incubations [1].

Intestinal Glucose Transport
reported
5TG KT = 6.3 mM, Tmax = 18.5 μmol/g/30 min; KI vs D-glucose = 3.0 mM. D-glucose KT = 11.7 mM.
Supports transport kinetics model interpretation; time-dependent biphasic effect.
Mouse small intestine everted sac preparation, 30 min incubation.
Glucose transport Hexose transporter Intestinal absorption Competitive inhibition

Radiotracer Membrane Accumulation

In direct comparative in vitro uptake studies using human colorectal carcinoma (HCT-116) and lung adenocarcinoma (A549) cell lines, 99mTc-labeled 1-thio-β-D-glucose (99mTc-1-TG) and 5-thio-D-glucose (99mTc-5-TG) exhibited substantial but less pronounced total cellular uptake compared to 18F-FDG [1]. Critically, cell compartment analysis revealed that 99mTc-1-TG and 99mTc-5-TG showed higher accumulation in cell membranes relative to 18F-FDG, which predominantly accumulates in the cytoplasmic compartment following phosphorylation and metabolic trapping [1]. Both thioglucose-based tracers demonstrated glucose/insulin-dependent uptake and inhibition by cytochalasin-B, confirming GLUT-mediated transport.

Radiotracer Membrane Uptake
head-to-head
99mTc-labeled thioglucose shows higher membrane-to-cytoplasm accumulation ratio than 18F-FDG; GLUT-mediated uptake confirmed.
Supports membrane-accumulation imaging context complementary to 18F-FDG.
HCT-116 and A549 cell lines; absolute uptake magnitudes not fully reported.
SPECT imaging Tumor metabolism Glucose transporter Radiotracer development

Thioglycoside Hydrolysis Resistance

Sweet almond β-glucosidase catalyzes the hydrolysis of p-nitrophenyl thioglucoside (pNPSG) at a rate approximately three orders of magnitude (1,000-fold) lower than that of the corresponding oxygen analog, p-nitrophenyl glucoside (pNPG), despite similar Km values for both substrates [1]. The kcat for S-glycoside hydrolysis is dramatically reduced, while the pH-profile for kcat/Km remains identical between S- and O-glycosides, indicating that the sulfur substitution specifically impairs the catalytic step without altering substrate binding or the requirement for active-site acid/base residues [1].

Thioglycoside Hydrolysis Resistance
class-level
kcat (O-glycoside) / kcat (S-glycoside) ≈ 1,000; Km values comparable for sweet almond β-glucosidase.
Supports hydrolysis-resistance selection context for prolonged biological stability.
Class-level inference from p-nitrophenyl substrate model.
Enzymatic stability Thioglycoside β-Glucosidase Carbohydrate chemistry

5-Thio-D-glucose Applications


One-Pot Gold Nanocluster Synthesis for Biomedical Applications

5-Thio-D-glucose serves as both reducing and stabilizing agent in a room-temperature, one-pot aqueous synthesis of 2 nm gold nanoclusters with superior monodispersity and colloidal stability compared to citrate- or glutathione-capped alternatives [1]. The resulting nanoclusters are non-cytotoxic, readily taken up by cells, and contain surface carboxylic acid groups suitable for subsequent functionalization with targeting ligands or therapeutic payloads. This application leverages the thiol moiety for strong Au–S bond formation while the carbohydrate scaffold provides biocompatibility and aqueous solubility [1].

Dual Inhibition of Hexokinase and Phosphoglucomutase

For studies requiring reversible, dose-titratable reduction of glucose metabolism rather than irreversible blockade, 5-thio-D-glucose offers a unique dual-inhibition profile. It acts as a competitive substrate for hexokinase (Km = 4 mM) while its phosphorylated metabolite inhibits phosphoglucomutase with a Ki of 16.2 μM [2]. This distinguishes it from 2-deoxy-D-glucose, which is phosphorylated with higher affinity and becomes trapped intracellularly, causing irreversible glycolytic arrest. The compound is appropriate for in vivo glucoprivic feeding studies, glucose deprivation models, and investigations of metabolic adaptation mechanisms [2].

Intestinal Glucose Transport Modulation

5-Thio-D-glucose exhibits a unique time-dependent biphasic effect on intestinal glucose transport: initial inhibition (<45 min) followed by potentiation at extended incubations (>60 min) due to concomitant suppression of glycolytic lactate production [3]. This profile, characterized by a transport KT of 6.3 mM and competitive KI of 3.0 mM versus D-glucose, makes it a valuable tool for dissecting the temporal dynamics of glucose absorption and metabolism in everted gut sac models, perfused intestinal segments, and in vivo pharmacokinetic studies of glucose flux [3].

SPECT Radiotracer Development

99mTc-labeled 5-thio-D-glucose and 1-thio-β-D-glucose demonstrate GLUT-mediated cellular uptake with preferential membrane accumulation rather than cytoplasmic trapping, distinguishing them from 18F-FDG which relies on hexokinase phosphorylation for intracellular retention [4]. This membrane-accumulating profile may enable SPECT imaging of tumors or infections where GLUT expression is elevated but hexokinase activity is low—scenarios where 18F-FDG PET shows reduced sensitivity. The compound's established coordination chemistry with technetium-99m provides a foundation for tracer development [4].

Application
Selection Property
Validation Focus
One-pot Au nanocluster synthesis
Thiol-mediated capping and reduction
Colloidal stability and monodispersity
Glycolysis pathway modulation studies
Hexokinase substrate and phosphoglucomutase inhibitor metabolite
Dual-enzyme inhibition endpoint review
Intestinal glucose absorption kinetics
Hexose transporter competitive ligand
Time-dependent transport modulation
GLUT-targeted SPECT tracer development
Preferential membrane accumulation
GLUT-dependent uptake imaging

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